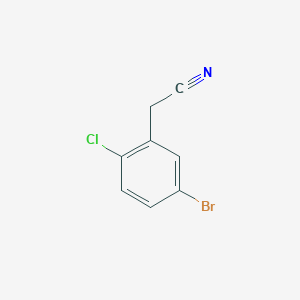

2-(5-Bromo-2-chlorophenyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-bromo-2-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXNBYRDDDHFPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700068 | |

| Record name | (5-Bromo-2-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057216-52-0 | |

| Record name | (5-Bromo-2-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(5-Bromo-2-chlorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and anticipated physical properties of the compound 2-(5-Bromo-2-chlorophenyl)acetonitrile. As a critical intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents and specialty chemicals, a thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application. This document consolidates available data and provides detailed, field-proven methodologies for the experimental determination of its key physical and spectral properties.

Introduction

This compound, with the CAS number 1057216-52-0, is a halogenated aromatic nitrile. Its molecular structure, featuring a phenyl ring substituted with both a bromine and a chlorine atom, along with a cyanomethyl group, imparts a unique combination of reactivity and lipophilicity.[1] This makes it a versatile building block in medicinal chemistry and materials science. The presence of multiple reactive sites allows for diverse chemical modifications, enabling the synthesis of a wide array of more complex molecules.[1]

This guide is structured to provide not only the available physical data but also to empower researchers with the practical knowledge to determine these properties in their own laboratories. Adherence to the described protocols will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.

Molecular and General Properties

A foundational understanding of the molecular characteristics of this compound is essential for predicting its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClN | [1][2] |

| Molecular Weight | 230.49 g/mol | [2][3] |

| IUPAC Name | This compound | [4] |

| CAS Number | 1057216-52-0 | [2][3][4] |

| Physical Appearance | White to off-white solid or colorless to pale yellow liquid | [1][2] |

| Purity (typical) | 95-98% | [4] |

| Storage Temperature | 2-8°C or Room Temperature | [2][3] |

| Predicted XlogP3 | 2.9 - 3.16858 | [1][5] |

The conflicting reports on its physical state at ambient temperature suggest that its melting point is close to room temperature. The predicted XlogP value indicates a significant degree of lipophilicity, suggesting good solubility in organic solvents and limited solubility in aqueous media.

Experimental Determination of Physical Properties

Due to the limited availability of experimentally determined physical data in the public domain, this section provides detailed protocols for the determination of key physical properties.

Melting Point

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Boiling Point

Given that this compound may be a liquid or a low-melting solid, its boiling point is another important physical constant. Due to its relatively high molecular weight, vacuum distillation may be necessary to prevent decomposition at high temperatures.

Experimental Protocol: Boiling Point Determination (Atmospheric and Vacuum)

-

Apparatus Setup: Place a small volume of the liquid sample into a small test tube or a distillation flask. Add a boiling chip to ensure smooth boiling.

-

Thermometer Placement: Position a thermometer so that the top of the bulb is level with the side arm of the distillation apparatus.

-

Heating: Gently heat the sample.

-

Observation: The boiling point is the temperature at which the liquid boils and its vapor is in equilibrium with the liquid, observed as a stable temperature at which the vapor condenses on the thermometer bulb.

-

For Vacuum Distillation: Connect the apparatus to a vacuum source and a manometer. Record the pressure at which the boiling point is measured.

Density

The density of a substance is its mass per unit volume. For a solid, this can be determined by displacement, and for a liquid, by using a pycnometer or a hydrometer.

Experimental Protocol: Density Determination of a Solid (Displacement Method)

-

Mass Measurement: Accurately weigh a sample of the solid compound.

-

Volume Measurement: Fill a graduated cylinder with a non-reactive liquid (in which the compound is insoluble) to a known volume.

-

Displacement: Carefully add the weighed solid to the graduated cylinder and record the new volume. The difference in volume represents the volume of the solid.

-

Calculation: Density is calculated by dividing the mass of the sample by the volume it displaced.

Caption: Workflow for Density Determination of a Solid.

Solubility

Understanding the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and formulation.

Experimental Protocol: Qualitative and Quantitative Solubility Determination

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexanes).

-

Qualitative Assessment: To a small, known volume of each solvent (e.g., 1 mL) in a test tube, add a small, known mass of the compound (e.g., 10 mg). Observe if the compound dissolves completely at room temperature with agitation. If it dissolves, it is considered soluble. If not, it can be classified as sparingly soluble or insoluble. Gentle heating can be applied to assess temperature effects on solubility.

-

Quantitative Assessment (Shake-Flask Method): Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed flask. Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours). Filter the saturated solution to remove any undissolved solid. Analyze the concentration of the compound in the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the solubility of the compound in that solvent at that temperature.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region and a singlet for the benzylic protons.

-

Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear in the range of δ 7.0-8.0 ppm. Due to their different chemical environments, they will likely appear as a complex multiplet or as distinct doublets and a doublet of doublets.

-

Benzylic Protons (-CH₂CN): The two protons of the cyanomethyl group are chemically equivalent and are expected to appear as a singlet in the range of δ 3.8-4.2 ppm.

¹³C NMR: The carbon NMR spectrum will provide information about the number of unique carbon atoms in the molecule.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-140 ppm) for the carbons of the phenyl ring. The carbons attached to the bromine and chlorine atoms will be significantly influenced by the halogen's electronegativity and will have characteristic chemical shifts.

-

Nitrile Carbon (-CN): The carbon of the nitrile group typically appears in the range of δ 115-125 ppm.

-

Benzylic Carbon (-CH₂CN): The benzylic carbon is expected to resonate in the range of δ 20-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

Nitrile Stretch (C≡N): A sharp, medium-to-strong intensity absorption band is expected in the region of 2240-2260 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.

-

Aromatic C=C Stretch: Several peaks of variable intensity are expected in the 1450-1600 cm⁻¹ region.

-

C-Cl and C-Br Stretches: These will appear in the fingerprint region, typically below 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion around m/z 229, 231, and 233.

-

Fragmentation: Common fragmentation pathways may include the loss of the nitrile group, bromine, or chlorine atoms, leading to characteristic fragment ions.

Safety and Handling

Based on available safety data, this compound is considered hazardous.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a valuable chemical intermediate with a unique set of properties derived from its halogenated aromatic nitrile structure. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide provides a comprehensive framework for its characterization. The detailed experimental protocols and predicted spectral characteristics presented herein will serve as a valuable resource for researchers, enabling them to confidently and accurately determine the physical properties of this compound and utilize it effectively in their scientific endeavors.

References

-

1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. [Link]

-

This compound (C8H5BrClN) - PubChemLite. [Link]

-

This compound - 化學材料 - 景明化工. [Link]

-

2-(5-溴-2-氯苯基)乙腈 - 上海创赛. [Link]

-

Bromoacetonitrile | C2H2BrN | CID 11534 - PubChem - NIH. [Link]

-

Acetonitrile - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

2-(5-溴-2-氯苯基)乙腈 - 玉函医药. [Link]

-

Acetonitrile - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. - ResearchGate. [Link]

-

Benzeneacetonitrile, 4-chloro- - the NIST WebBook. [Link]

-

o-Chlorophenylacetonitrile - Optional[FTIR] - Spectrum - SpectraBase. [Link]

-

2-[3-(Cyanomethyl)phenyl]acetonitrile - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

Sources

"2-(5-Bromo-2-chlorophenyl)acetonitrile" chemical structure

An In-depth Technical Guide to 2-(5-Bromo-2-chlorophenyl)acetonitrile: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis and drug development. We delve into its unique chemical structure, physicochemical properties, and the underlying principles governing its reactivity. This document details a robust, field-proven protocol for its synthesis and purification, accompanied by a thorough guide to its characterization using modern spectroscopic techniques. Furthermore, we explore its versatile applications as a building block for complex molecular architectures, particularly in the synthesis of heterocyclic compounds and biologically active molecules. Safety protocols and handling procedures are also explicitly outlined to ensure safe and effective utilization in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and process development.

Introduction: A Versatile Halogenated Intermediate

This compound is a strategically functionalized aromatic compound that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a phenyl ring substituted with both bromine and chlorine atoms, alongside a reactive acetonitrile moiety, offers multiple handles for synthetic manipulation.[1] The unique electronic environment created by the halogen substituents profoundly influences its reactivity, making it a valuable precursor for a wide range of chemical transformations.[1]

The presence of the nitrile group (-CH₂CN) and the specific halogenation pattern are critical to its utility. The nitrile can be readily converted into other functional groups such as amines, amides, and carboxylic acids, while the halogenated ring is amenable to various cross-coupling reactions.[1] These features position this compound as a pivotal starting material in multi-step syntheses, particularly within the pharmaceutical industry where it serves as a scaffold for developing novel therapeutic agents.[1] This guide will elucidate the core chemical principles of this compound and provide practical methodologies for its synthesis and application.

Physicochemical & Structural Properties

The physical and chemical identity of a compound is fundamental to its application. The properties of this compound are summarized below.

Structural & Chemical Identifiers

The molecule consists of a benzene ring substituted at the 1, 2, and 4 positions with an acetonitrile group, a chlorine atom, and a bromine atom, respectively.

Caption: Chemical structure of this compound.

Data Summary Table

The key quantitative data for this compound are presented for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1057216-52-0 | [1][2][3] |

| Molecular Formula | C₈H₅BrClN | [1][2][3] |

| Molecular Weight | 230.49 g/mol | [1][2][3] |

| Appearance | White to off-white or pale yellow solid/liquid | [1][4] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC(=C(C=C1Br)CC#N)Cl | [1][5] |

| InChI | 1S/C8H5BrClN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | [1][5] |

| LogP | 3.16858 | [1] |

| Purity | Typically ≥97-98% | [6] |

| Storage Temperature | Room temperature or 2-8°C, sealed in dry place | [3][4] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The following protocol is a robust and scalable method derived from established synthetic principles for analogous compounds.[7][8]

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Detailed Synthesis Protocol: Cyanation of 1-Bromo-2-(bromomethyl)-4-chlorobenzene

Causality: This method is predicated on the high reactivity of the benzylic halide intermediate towards Sₙ2 displacement by the cyanide anion. Acetone is chosen as the solvent due to its ability to dissolve the organic substrate while also having sufficient polarity to dissolve a catalytic amount of the cyanide salt, facilitating the reaction.[7][8]

Materials:

-

1-Bromo-2-(bromomethyl)-4-chlorobenzene (1.0 eq)

-

Sodium Cyanide (NaCN) (1.2 eq)

-

Dry Acetone

-

Deionized Water

-

Ethyl Acetate or Dichloromethane

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 1-Bromo-2-(bromomethyl)-4-chlorobenzene and dry acetone.

-

Reagent Addition: Add finely powdered sodium cyanide to the stirred solution.

-

Expert Insight: Using finely powdered NaCN increases the surface area, enhancing the reaction rate in the heterogeneous mixture. A catalytic amount of sodium iodide can be added to facilitate the reaction via the Finkelstein reaction, converting the benzyl bromide to the more reactive benzyl iodide in situ.[7]

-

-

Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (NaBr, excess NaCN) using suction filtration and wash the solid cake with a small amount of acetone.

-

Safety Note: The solid waste contains cyanide and must be quenched with an oxidizing agent like bleach before disposal.[7]

-

-

Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Redissolve the resulting crude oil/solid in ethyl acetate or dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

-

Causality: The water wash removes any remaining water-soluble impurities (e.g., residual cyanide salts), and the brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Purification Protocol: Recrystallization

Causality: Recrystallization is an effective method for purifying solid organic compounds. The principle is to dissolve the impure compound in a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. A solvent system like ethanol/water or hexanes/ethyl acetate is often effective.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

-

Slowly add water to the hot solution until it becomes slightly turbid (cloudy).

-

Re-heat the solution gently until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Spectroscopic Characterization

Characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected data from standard spectroscopic analyses.

| Analysis Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ 7.6-7.2 ppm: Complex multiplet pattern for 3 aromatic protons. δ 3.8-3.7 ppm: Singlet for 2 benzylic protons (-CH₂CN). |

| ¹³C NMR (CDCl₃) | δ 135-120 ppm: Multiple peaks for aromatic carbons. δ 115-118 ppm: Quaternary carbon of the nitrile group (-C≡N). δ 20-25 ppm: Methylene carbon (-CH₂CN). |

| IR Spectroscopy (KBr) | ~2250 cm⁻¹: Sharp, medium-intensity peak for the C≡N stretch. ~3050-3100 cm⁻¹: C-H stretching for the aromatic ring. ~2850-2950 cm⁻¹: C-H stretching for the methylene group. |

| Mass Spectrometry (EI) | m/z ~229/231/233: Molecular ion peak cluster showing the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. |

Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from its multiple reactive sites.[1]

Key Reactive Sites

-

The Nitrile Group: Serves as a precursor to other functional groups. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a vast array of derivatives.

-

The Benzylic Position: The methylene protons (-CH₂) are acidic due to the electron-withdrawing effects of the adjacent aromatic ring and nitrile group. This allows for deprotonation and subsequent alkylation or other functionalization at this position.[1]

-

The Halogenated Aromatic Ring: The bromine and chlorine atoms provide sites for nucleophilic aromatic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). The differential reactivity between bromine and chlorine can potentially allow for selective, stepwise functionalization.[1]

Application in Medicinal Chemistry

Halogenated intermediates are foundational in medicinal chemistry for structure-activity relationship (SAR) studies.[1] Derivatives of this compound can be synthesized to probe interactions with biological targets like enzymes and receptors.[1] For instance, the core structure can be elaborated into complex heterocyclic systems, a common motif in many clinically approved drugs. The lipophilicity, as indicated by its high LogP value, is a critical parameter influencing the pharmacokinetic properties of its derivatives.[1]

Safety and Handling

Proper handling of this compound is crucial due to its potential hazards. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Source |

| ! | GHS07 | H302: Harmful if swallowed | |

| H315: Causes skin irritation | |||

| H319: Causes serious eye irritation | |||

| H335: May cause respiratory irritation |

Handling and Storage Recommendations

-

Engineering Controls: Use only in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9][10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

-

Handling: Avoid contact with skin, eyes, and clothing.[10][11] Do not breathe dust or vapors.[11] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][9] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

Conclusion

This compound is a high-value chemical intermediate with a unique combination of reactive functional groups. Its di-halogenated phenyl ring and versatile nitrile moiety provide a powerful platform for the synthesis of complex molecular targets. The protocols and data presented in this guide offer a comprehensive framework for the synthesis, purification, and characterization of this compound, enabling its effective use in research and development, particularly in the pursuit of novel pharmaceutical agents. Adherence to the outlined safety procedures is paramount to ensure its responsible and safe application in the laboratory.

References

-

Safety Data Sheet. (2024, November 1). Angene Chemical. Retrieved from [Link]

-

This compound (C8H5BrClN). (n.d.). PubChemLite. Retrieved from [Link]

-

Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. (2016, December 27). [Video]. YouTube. Retrieved from [Link]

-

p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

- 1. This compound (1057216-52-0) for sale [vulcanchem.com]

- 2. This compound | 1057216-52-0 [sigmaaldrich.com]

- 3. 1057216-52-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS#: 1057216-52-0 [m.chemicalbook.com]

- 5. PubChemLite - this compound (C8H5BrClN) [pubchemlite.lcsb.uni.lu]

- 6. This compound, CasNo.1057216-52-0 Shanghai PotentPharm Science and Technology Co.,Ltd China (Mainland) [potentpharm.lookchem.com]

- 7. youtube.com [youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. fishersci.com [fishersci.com]

- 10. sincerechemical.com [sincerechemical.com]

- 11. angenechemical.com [angenechemical.com]

Spectroscopic Characterization of 2-(5-Bromo-2-chlorophenyl)acetonitrile: A Technical Guide

Introduction

2-(5-Bromo-2-chlorophenyl)acetonitrile is a halogenated aromatic nitrile, a class of compounds of significant interest in medicinal chemistry and materials science. The precise substitution pattern on the phenyl ring, featuring both a bromine and a chlorine atom, alongside the reactive cyanomethyl group, makes it a versatile intermediate for the synthesis of more complex molecular architectures. Accurate structural elucidation and confirmation are paramount for its application in research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive analysis based on fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing the expected spectral features and the methodologies for their acquisition and interpretation.

The molecular structure of this compound, with the systematic numbering of the carbon and hydrogen atoms, is presented below. This numbering will be used throughout this guide for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic and the aliphatic methylene protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 | 7.65 - 7.75 | Doublet of doublets (dd) | J(ortho) = 8.5 - 9.0, J(meta) = 2.0 - 2.5 | 1H |

| H6 | 7.45 - 7.55 | Doublet (d) | J(meta) = 2.0 - 2.5 | 1H |

| H3 | 7.35 - 7.45 | Doublet (d) | J(ortho) = 8.5 - 9.0 | 1H |

| H7 (CH₂) | 3.80 - 3.90 | Singlet (s) | - | 2H |

Interpretation:

-

Aromatic Protons (H3, H4, H6): The aromatic region (δ 7.0-8.0 ppm) is expected to show three distinct signals corresponding to the three protons on the phenyl ring.

-

H4 is anticipated to be the most downfield signal due to the additive deshielding effects of the ortho-chlorine and para-bromine substituents. It will appear as a doublet of doublets due to coupling with both H3 (ortho coupling, J ≈ 8.5-9.0 Hz) and H6 (meta coupling, J ≈ 2.0-2.5 Hz)[1][2][3].

-

H6 is deshielded by the adjacent chlorine atom and will likely appear as a doublet due to meta coupling with H4 (J ≈ 2.0-2.5 Hz)[4].

-

H3 is expected to be the most upfield of the aromatic protons and will appear as a doublet due to ortho coupling with H4 (J ≈ 8.5-9.0 Hz)[1][4].

-

-

Methylene Protons (H7): The two protons of the methylene group (CH₂) are expected to appear as a singlet in the range of δ 3.80 - 3.90 ppm. The electron-withdrawing effects of the adjacent aromatic ring and the nitrile group cause a significant downfield shift from a typical aliphatic CH₂ group. Due to the absence of adjacent protons, this signal is predicted to be a singlet.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the structure.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C-CN (C8) | 116 - 118 |

| C-CH₂ (C7) | 25 - 30 |

| C-Br (C5) | 120 - 125 |

| C-Cl (C2) | 133 - 136 |

| C-H (C3, C4, C6) | 128 - 135 |

| C-C (C1) | 138 - 142 |

Interpretation:

-

Nitrile Carbon (C8): The carbon of the nitrile group (C≡N) is expected to resonate in the range of δ 116-118 ppm, which is characteristic for this functional group[5][6].

-

Methylene Carbon (C7): The benzylic methylene carbon is predicted to appear at approximately δ 25-30 ppm.

-

Aromatic Carbons:

-

The carbons directly attached to the halogen atoms will have their chemical shifts significantly influenced. The carbon bearing the chlorine atom (C2) is expected around δ 133-136 ppm, while the carbon with the bromine atom (C5) will be at a more upfield position, around δ 120-125 ppm[7][8].

-

The protonated aromatic carbons (C3, C4, and C6) are expected to resonate in the typical aromatic region of δ 128-135 ppm[9]. Their precise shifts will be influenced by the positions of the various substituents.

-

The quaternary carbon (C1) to which the cyanomethyl group is attached is predicted to be the most downfield of the aromatic carbons, in the range of δ 138-142 ppm, due to the deshielding effects of the attached substituents[8].

-

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (CH₂) | Stretch | 2960 - 2850 | Medium to Weak |

| Nitrile (C≡N) | Stretch | 2260 - 2220 | Medium, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak (multiple bands) |

| C-H (CH₂) | Bend | 1470 - 1430 | Medium |

| C-Cl | Stretch | 850 - 550 | Strong to Medium |

| C-Br | Stretch | 690 - 515 | Strong to Medium |

Interpretation:

-

C-H Stretching: The spectrum will likely show weak to medium bands above 3000 cm⁻¹ corresponding to the aromatic C-H stretching vibrations[10][11][12]. Just below 3000 cm⁻¹, absorptions from the methylene (CH₂) C-H stretching are expected[13].

-

Nitrile Stretching: A sharp, medium-intensity absorption band in the region of 2260-2220 cm⁻¹ is a key diagnostic feature for the presence of the nitrile (C≡N) functional group[14][15][16].

-

Aromatic Ring Vibrations: Multiple bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹ will be present, corresponding to the C=C stretching vibrations within the aromatic ring[12][17].

-

C-H Bending: A medium intensity band around 1450 cm⁻¹ can be attributed to the scissoring vibration of the CH₂ group[17].

-

Carbon-Halogen Stretching: Strong to medium intensity bands in the fingerprint region are expected for the C-Cl (850-550 cm⁻¹) and C-Br (690-515 cm⁻¹) stretching vibrations[18].

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a complex spectrum due to the presence of two halogen atoms with distinct isotopic patterns.

Predicted m/z Values and Interpretation:

-

Molecular Ion (M⁺): The molecular ion peak will be a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). The most abundant peaks in this cluster would be:

-

m/z 229: [C₈H₅⁷⁹Br³⁵ClN]⁺

-

m/z 231: [C₈H₅⁸¹Br³⁵ClN]⁺ and [C₈H₅⁷⁹Br³⁷ClN]⁺ (this peak will be more intense)

-

m/z 233: [C₈H₅⁸¹Br³⁷ClN]⁺

-

-

Major Fragmentation Pathways:

-

Loss of Halogens: Fragmentation is likely to involve the loss of the halogen atoms. Peaks corresponding to [M - Br]⁺ and [M - Cl]⁺ would be expected[19][20].

-

Loss of HCN: A peak corresponding to the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion or subsequent fragments is possible.

-

Benzylic Cleavage: Cleavage of the bond between the methylene group and the aromatic ring could lead to the formation of a [C₇H₃BrCl]⁺ fragment.

-

The base peak in the spectrum could correspond to a stable fragment, the identity of which would depend on the relative ease of the different fragmentation pathways[21][22].

-

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the solid on the ATR crystal.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is usually displayed in terms of percent transmittance versus wavenumber (cm⁻¹).

-

3. Mass Spectrometry (MS)

-

Sample Introduction: For a solid with sufficient volatility, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction.

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Acquisition:

-

Introduce the sample into the ion source.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

The data is presented as a mass spectrum, which is a plot of relative intensity versus the mass-to-charge ratio (m/z).

-

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions. According to available safety data, it is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic features, researchers can more efficiently and accurately confirm the identity and purity of this important synthetic intermediate. The provided experimental protocols offer a starting point for the analytical characterization of this and structurally related compounds.

References

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. Table of Characteristic IR Absorptions. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. IR Spectroscopy Tutorial: Aromatics. [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. IR: alkyl halides. [Link]

-

Reich, H. J. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

-

Bernstein, M. P., Sandford, S. A., Allamandola, L. J., Gillette, J. S., & Zare, R. N. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. [Link]

-

Scribd. 05 Notes On Nitriles IR Spectra. [Link]

-

Michigan State University, Department of Chemistry. IR Absorption Table. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. [Link]

-

OpenOChem Learn. Characteristic IR Absorptions. [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(27), 18329-18338. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Wikipedia. Infrared spectroscopy. [Link]

-

SlidePlayer. The features of IR spectrum. [Link]

-

Study.com. Why para aromatic has a low J constant and why ortho has high J constant?. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

YouTube. Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving. [Link]

-

Scribd. IR Analysis: Characteristic Infrared Absorption Frequencies Bond Compound Type Frequency Range, CM. [Link]

-

YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

University of California, Irvine. Experiment 10 – Infrared Spectroscopy. [Link]

-

ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Scribd. Characteristic IR Band Positions. [Link]

-

Wiley-VCH. 1-Bromo-4-chloro-benzene - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]

-

Chemguide. fragmentation patterns in mass spectra. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730. [Link]

-

University of Cambridge. Chemical shifts. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation. [Link]

-

Fiveable. Mass spectral fragmentation patterns | Spectroscopy Class Notes. [Link]

-

ResearchGate. Shifts in the position of benzene protons (δ 7.27) caused by substituents. [Link]

-

ResearchGate. Complexes with ligands containing nitrile groups. Part III. Infrared spectra of coordinated methyl cyanide. [Link]

-

Compound Interest. A guide to 13c nmr chemical shift values. [Link]

-

Chad's Prep. Mass Spectrometry Fragmentation Patterns. [Link]

-

Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

-

University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. [Link]

-

YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). [Link]

-

Michigan State University, Department of Chemistry. Mass Spectrometry. [Link]

-

Wiley-VCH. Phenylacetone - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. homework.study.com [homework.study.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. community.wvu.edu [community.wvu.edu]

- 14. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. youtube.com [youtube.com]

- 20. scribd.com [scribd.com]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Functional Group Reactivity of 2-(5-Bromo-2-chlorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Synthetic Building Block

2-(5-Bromo-2-chlorophenyl)acetonitrile is a strategically substituted aromatic compound that has emerged as a valuable intermediate in organic synthesis. With a molecular formula of C₈H₅BrClN, its utility is derived not from a single feature, but from the interplay of its three distinct functional regions: a reactive nitrile group, a differentially halogenated phenyl ring, and an acidic benzylic methylene bridge.[1][2] This unique combination allows for a series of selective and orthogonal chemical transformations, making it a versatile precursor for the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science.[1] Understanding the specific reactivity of each functional group is paramount to harnessing its full synthetic potential. This guide provides an in-depth analysis of the molecule's chemical behavior, offering field-proven insights into its transformations.

Molecular Analysis: Electronic Landscape and Reactivity

The chemical personality of this compound is dictated by the electronic properties of its substituents. The aromatic ring is rendered electron-deficient by the inductive electron-withdrawing effects of the ortho-chlorine and para-bromine atoms, as well as the combined inductive and resonance effects of the cyanomethyl group (-CH₂CN).[1] This electronic environment is a critical factor that governs the reactivity of the entire molecule, from the acidity of the benzylic protons to the susceptibility of the aromatic ring to substitution reactions.

Caption: Electronic effects influencing the reactivity of the core structure.

Reactivity Profile of Functional Groups

The molecule's versatility stems from the ability to selectively address each of its functional handles.[1]

A. The Nitrile Group (-C≡N): A Gateway to Diverse Functionalities

The nitrile group is a cornerstone of this molecule's synthetic utility, serving as a precursor to several critical functional groups.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. This reaction can be stopped at the primary amide stage (-(C=O)NH₂) or driven to completion to yield the corresponding carboxylic acid (-(C=O)OH).

-

Expert Insight: Preventing unintentional hydrolysis is crucial in many reaction schemes. Strict adherence to anhydrous conditions is recommended unless hydrolysis is the desired transformation.[3]

-

-

Reduction: The nitrile can be readily reduced to a primary amine (-CH₂-NH₂), using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center, which is a common feature in many biologically active compounds.[1]

-

Heterocycle Formation: The nitrile group is a key participant in cyclization reactions, enabling the construction of various nitrogen-containing heterocyclic systems, a common scaffold in drug discovery.[1]

B. The Halogenated Aromatic Ring: A Platform for Cross-Coupling

The presence of two different halogens on the phenyl ring is the most synthetically significant feature, allowing for programmed, regioselective modifications. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general order: C-I > C-Br > C-Cl.[4] This principle is the key to unlocking the molecule's potential.

-

Chemoselective Suzuki-Miyaura Coupling: The C-Br bond at the 5-position is substantially more reactive than the C-Cl bond at the 2-position.[4][5] This allows for highly selective Suzuki-Miyaura coupling with a wide range of boronic acids at the C5 position, leaving the chlorine atom untouched for subsequent transformations. Milder reaction conditions are typically sufficient for this selective functionalization.[4]

-

Sonogashira and Buchwald-Hartwig Reactions: This differential reactivity extends to other critical C-C and C-N bond-forming reactions. Sonogashira coupling with terminal alkynes and Buchwald-Hartwig amination can be selectively performed at the C-Br position.

-

Functionalization of the C-Cl Bond: While less reactive, the C-Cl bond can be engaged in cross-coupling reactions. This typically requires more forcing conditions, such as higher temperatures and the use of more robust catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[4][6] This two-tiered reactivity allows for a sequential functionalization strategy.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring facilitates SNAr reactions. The C-Br bond is more susceptible to displacement by strong nucleophiles than the C-Cl bond under activated conditions.[1]

C. The Benzylic Methylene Group (-CH₂-): An Acidic Handle for Alkylation

The protons on the carbon adjacent to the phenyl ring and nitrile group are significantly acidic.[1] This is because the resulting carbanion is stabilized by resonance delocalization into both the aromatic ring and the nitrile group.

-

Deprotonation and Alkylation: The benzylic protons can be removed by a suitable base (e.g., NaH, KOtBu, or under phase-transfer conditions) to generate a nucleophilic carbanion.[7][8][9] This carbanion readily reacts with a variety of electrophiles, such as alkyl or benzyl halides, in α-alkylation reactions to form new C-C bonds.[8][10]

-

Caution on Stereochemistry: If α-alkylation creates a chiral center, the acidic nature of the remaining proton poses a risk of racemization, particularly in the presence of strong bases or at elevated temperatures.[3] Careful selection of mild bases and low reaction temperatures is critical to preserve stereochemical integrity.[3]

Strategic Synthesis: A Chemoselective Workflow

The orthogonal reactivity of the functional groups enables multi-step synthetic sequences where each site can be modified independently. A common and powerful strategy involves functionalizing the more reactive C-Br bond first, followed by transformation of the nitrile or alkylation at the benzylic position.

Caption: A representative chemoselective synthetic pathway.

Data & Protocols

Table 1: Typical Conditions for Selective Cross-Coupling at the C-Br Bond

| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄ (5) or Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | Dioxane/H₂O | 80-110 |

| Sonogashira | Pd(PPh₃)₄ (5) | - | Et₃N (2) | DMF | 80-100 |

| Buchwald-Hartwig | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-110 |

| This data is synthesized from general protocols for similar substrates.[4][6][11] Optimization for specific substrates is recommended. |

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective palladium-catalyzed Suzuki-Miyaura coupling at the C-5 position (C-Br bond).

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

-

Potassium Phosphate (K₃PO₄) (2-3 equiv.)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[6]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.[6]

-

Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[11]

-

Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[6]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired 5-aryl-substituted product.[6]

Conclusion

This compound stands out as a highly adaptable synthetic intermediate. Its value lies in the predictable and differential reactivity of its three key functional groups. The ability to perform selective cross-coupling at the C-Br bond, followed by diverse transformations of the nitrile and benzylic positions, provides a logical and powerful framework for the construction of complex molecular architectures. This strategic functionalization makes the molecule an important tool for generating novel compounds for structure-activity relationship (SAR) studies and is a testament to the power of controlled chemoselectivity in modern organic synthesis.[1]

References

- Process for the preparation of basically substituted phenylacetonitriles. Google Patents (CA1235430A).

- Process for preparing amino-substituted phenylacetonitriles. Google Patents (SU1083905A3).

-

Functional Group Reactions . Michigan State University Department of Chemistry. Available at: [Link]

-

Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines . ResearchGate. Available at: [Link]

-

C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions . Royal Society of Chemistry. Available at: [Link]

-

Nickel‐Catalyzed α‐Benzylation of Arylacetonitriles via C O Activation . Wiley Online Library. Available at: [Link]

-

α‐Alkylation of substituted phenylacetonitriles with benzyl alcohol . ResearchGate. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine . MDPI. Available at: [Link]

-

This compound (C8H5BrClN) . PubChem. Available at: [Link]

-

2-Phenylbutyronitrile . Organic Syntheses. Available at: [Link]

Sources

- 1. This compound (1057216-52-0) for sale [vulcanchem.com]

- 2. PubChemLite - this compound (C8H5BrClN) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]

- 11. mdpi.com [mdpi.com]

"2-(5-Bromo-2-chlorophenyl)acetonitrile" solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of 2-(5-Bromo-2-chlorophenyl)acetonitrile

This guide provides a comprehensive technical overview of the physicochemical properties, solubility, and stability of this compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes available data with field-proven experimental methodologies to offer a practical understanding of this key synthetic intermediate.

Introduction

This compound is a halogenated aromatic compound with the molecular formula C₈H₅BrClN.[1][2][3] Its structure, featuring a phenyl ring substituted with both bromine and chlorine atoms, along with a reactive acetonitrile moiety, makes it a versatile building block in organic synthesis.[1] This intermediate is particularly valuable in the development of pharmaceuticals and other complex molecules where precise functionalization is required.[1][4] Understanding its solubility and stability is paramount for its effective use in reaction design, formulation, and long-term storage.

Core Physicochemical Properties

A compound's fundamental properties dictate its behavior in various systems. The key physicochemical characteristics of this compound are summarized below. There are some discrepancies across supplier data regarding its physical state at room temperature, with some listing it as a solid and others as a liquid.[1][5] This may be due to the presence of impurities or polymorphic forms, indicating the importance of characterizing each batch before use.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrClN | [1][2][3] |

| Molecular Weight | 230.49 g/mol | [1][2] |

| Appearance | White to off-white solid or colorless to pale yellow liquid | [1][5] |

| LogP (Octanol/Water) | 3.16858 (Calculated) | [1] |

| Purity (Typical) | ≥98% | [6][7] |

The high LogP value indicates significant lipophilicity, suggesting that the compound will exhibit poor solubility in aqueous media but favorable solubility in a range of organic solvents.[1] This property is a critical consideration for reaction solvent selection and extraction procedures.

Solubility Profile

Predicted Solubility

-

Aqueous Solubility: Expected to be very low.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to have good solubility.

-

Ethers (e.g., THF, Diethyl Ether): Expected to have good solubility.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to have good solubility.

-

Alcohols (e.g., Methanol, Ethanol): Expected to have moderate to good solubility.

-

Non-polar Solvents (e.g., Hexanes, Toluene): Expected to have moderate solubility.

Experimental Protocol for Solubility Determination

To generate precise, quantitative data, a standardized equilibrium solubility determination protocol is necessary. The following workflow is designed to provide reliable and reproducible results using High-Performance Liquid Chromatography (HPLC) for quantification.

Causality Statement: The choice of an equilibrium-based method ensures that the true saturation point is measured, avoiding the inaccuracies of kinetic or supersaturation phenomena. Using a validated, stability-indicating HPLC method is crucial for distinguishing the parent compound from any potential degradants, thereby ensuring the trustworthiness of the solubility measurement.

Methodology:

-

Preparation of Calibration Curve: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile) at known concentrations. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of each test solvent in a sealed vial. The excess solid is critical to ensure saturation is achieved.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the excess solid. Alternatively, filter the suspension through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to separate the saturated solution from the undissolved solid.

-

Quantification: Accurately dilute a known volume of the clear supernatant into the mobile phase or a suitable solvent. Analyze the diluted sample by HPLC.

-

Calculation: Using the calibration curve, determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.

Stability Profile

The stability of this compound is influenced by temperature, light, pH, and the presence of other chemical agents.

Thermal Stability

The compound is reported to be stable under normal, ambient conditions.[9] However, like many halogenated aromatic compounds, it is expected to decompose at elevated temperatures. Thermal degradation can release hazardous products, including hydrogen halides (HBr, HCl), hydrogen cyanide, and oxides of carbon and nitrogen.[9][10] Furthermore, heating halogenated aromatic rings can potentially lead to the formation of toxic dioxin-like compounds.[10]

Photostability

Aromatic systems, particularly those with halogen substituents, can be susceptible to photochemical degradation upon exposure to light, especially UV radiation.[11] While specific photostability data for this compound is unavailable, it is prudent to assume it may be light-sensitive.

pH-Dependent Stability and Degradation

The molecule possesses two primary sites susceptible to pH-dependent degradation:

-

Benzylic Position: The methylene (-CH₂-) group is situated between the electron-withdrawing aromatic ring and the nitrile group, making its protons acidic.[1] In the presence of strong bases, this position can be deprotonated, potentially leading to side reactions or degradation.[9][12]

-

Nitrile Group: The nitrile (-C≡N) functional group is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds first to an amide intermediate and then to a carboxylic acid, releasing ammonia.

Given these reactive sites, the compound is expected to be most stable under neutral pH conditions and incompatible with strong acids and strong bases.[9]

Incompatibilities and Storage

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[9]

-

Recommended Storage: To maximize shelf-life and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2] While some suppliers recommend room temperature storage, refrigeration (2-8°C) is a more conservative approach to minimize potential long-term degradation.[5]

Experimental Protocol for Stability Assessment (Forced Degradation)

A forced degradation study is essential to identify potential degradation products and pathways, and to develop a stability-indicating analytical method. This involves subjecting the compound to stress conditions harsher than those it would typically encounter.

Causality Statement: This protocol systematically probes the compound's vulnerabilities. Each condition is chosen to mimic a specific environmental or process-related stress (e.g., acid/base catalysis, oxidation, energy from heat/light). By analyzing the extent of degradation and the profile of impurities formed, we gain a predictive understanding of the compound's stability, which is crucial for defining safe handling, storage, and reaction conditions.

Methodology:

-

Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

-

Acidic Stress: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60°C).

-

Basic Stress: Add an equal volume of 0.2 M NaOH to the sample solution. Keep at room temperature, as base-catalyzed reactions are often rapid.

-

Oxidative Stress: Add an appropriate volume of hydrogen peroxide (e.g., to achieve a final concentration of 3% H₂O₂). Keep at room temperature.

-

Thermal Stress: Expose both the solid material and a solution of the compound to elevated temperatures (e.g., 80°C) in a calibrated oven.

-

Photolytic Stress: Expose the solution to a controlled source of UV and visible light in a photostability chamber, following ICH Q1B guidelines.

-

Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample. Quench the reaction if necessary (e.g., neutralize the acidic/basic samples). Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify degradants.

-

Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to determine the percentage of degradation and the formation of any new peaks.

Conclusion

This compound is a lipophilic compound with predicted poor aqueous solubility but good solubility in common organic solvents. Its stability profile indicates that it is stable under standard ambient conditions but is susceptible to degradation under thermal, photolytic, and pH-extreme (especially basic) conditions. The primary degradation pathway is likely hydrolysis of the nitrile group. For optimal use and storage, it is imperative to protect the compound from high temperatures, light, and contact with strong bases and oxidizing agents. The experimental protocols outlined in this guide provide a robust framework for quantifying its solubility and comprehensively characterizing its stability.

References

- This compound - 1057216-52-0 - Vulcanchem. (n.d.). Vulcanchem.

- This compound | 1057216-52-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET. (2010, October 20). Fisher Scientific.

- Flame retardant - Wikipedia. (n.d.). Wikipedia.

- This compound - ChemicalBook. (n.d.). ChemicalBook.

- 1057216-52-0|this compound - BLDpharm. (n.d.). BLDpharm.

- This compound (C8H5BrClN) - PubChemLite. (n.d.). PubChemLite.

- This compound | 1057216-52-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Bromoacetonitrile: A Comprehensive Overview - lifechem pharma. (n.d.). lifechem pharma.

- Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. | Request PDF - ResearchGate. (2025, August 7). ResearchGate.

- Degradation of halogenated aromatic compounds - PubMed. (n.d.). PubMed.

- Biotic Degradation of Acetonitrile - OSTI. (n.d.). OSTI.GOV.

- Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed. (n.d.). PubMed.

- This compound | 1057216-52-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- This compound | 1057216-52-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- This compound | 1057216-52-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols - PubMed. (2019, July 1). PubMed.

- Benzyl cyanide - Wikipedia. (n.d.). Wikipedia.

Sources

- 1. This compound (1057216-52-0) for sale [vulcanchem.com]

- 2. 1057216-52-0|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C8H5BrClN) [pubchemlite.lcsb.uni.lu]

- 4. lifechempharma.com [lifechempharma.com]

- 5. This compound CAS#: 1057216-52-0 [m.chemicalbook.com]

- 6. This compound | 1057216-52-0 [sigmaaldrich.com]

- 7. This compound | 1057216-52-0 [sigmaaldrich.com]

- 8. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. Flame retardant - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-(5-Bromo-2-chlorophenyl)acetonitrile" CAS number and supplier information

An In-Depth Technical Guide to 2-(5-Bromo-2-chlorophenyl)acetonitrile for Advanced Chemical Synthesis

Introduction: Unveiling a Key Building Block in Modern Chemistry

In the landscape of pharmaceutical and materials science research, the strategic design of molecular scaffolds is paramount. Intermediates that offer multiple, selectively addressable functional points are the linchpins of efficient and innovative synthetic campaigns. This compound is one such pivotal building block. Its unique arrangement of a nitrile group, an activated benzylic position, and distinct halogen substituents on the aromatic ring makes it a highly versatile precursor for a wide range of complex target molecules. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and safe handling, offering researchers and drug development professionals the critical insights needed to leverage this compound's full potential.

Core Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

CAS Number: 1057216-52-0[1][2][3]

Molecular Formula: C₈H₅BrClN[1][4][5]

Molecular Structure: The molecule features a phenylacetonitrile core substituted with a chlorine atom at the ortho-position and a bromine atom at the meta-position relative to the acetonitrile group. This specific substitution pattern is critical to its reactivity profile.

Caption: Chemical structure of this compound.

Physicochemical Data Summary: The following table summarizes the key properties of the compound, which are essential for planning reactions, purification, and formulation.

| Property | Value | Source(s) |

| Molecular Weight | 230.49 g/mol | [4] |

| Appearance | Solid or Colorless to pale yellow liquid | [3][4] |

| Purity | Typically ≥98% | [3] |

| LogP (predicted) | 3.16858 | [4] |

| Polar Surface Area | 23.79 Ų | [4] |

| InChI Key | NDXNBYRDDDHFPI-UHFFFAOYSA-N | [3] |

The high LogP value indicates significant lipophilicity, a crucial parameter influencing solubility in organic solvents and potential bioavailability in medicinal chemistry contexts.[4]

Plausible Synthetic Workflow

While specific industrial synthesis routes are proprietary, a general and chemically sound approach for preparing this compound involves the cyanation of a corresponding benzyl halide. This transformation is a cornerstone of organic synthesis for introducing the valuable nitrile moiety.

Caption: Plausible synthetic pathway from a common starting material.

Generalized Protocol: Phase-Transfer-Catalyzed Cyanation

This protocol describes a robust method often used for such conversions, maximizing safety and yield by avoiding large quantities of free cyanide in the organic phase.

-

Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add the starting material, 1-bromo-5-(bromomethyl)-2-chlorobenzene (1.0 eq), and a suitable organic solvent (e.g., toluene).

-

Aqueous Phase: In a separate vessel, prepare a solution of sodium cyanide (NaCN, ~1.2 eq) in water.

-

Catalyst Addition: Add a phase-transfer catalyst, such as benzyltriethylammonium chloride (~0.05 eq), to the organic phase in the reaction flask.

-

Reaction Execution: Vigorously stir the organic phase while adding the aqueous NaCN solution. Heat the biphasic mixture to 60-80°C. The causality here is that the catalyst transports the cyanide anion from the aqueous phase to the organic phase to react with the benzyl bromide.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with water and brine to remove residual cyanide and catalyst.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield the final product.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from its three primary reactive centers, which can be addressed with high selectivity.[4]

Sources

"2-(5-Bromo-2-chlorophenyl)acetonitrile" potential hazards and safety data

An In-Depth Technical Guide to the Safe Handling of 2-(5-Bromo-2-chlorophenyl)acetonitrile

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the potential hazards and essential safety protocols for this compound (CAS No. 1057216-52-0). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The guidance herein is synthesized from established safety data sheets and chemical safety literature to ensure a self-validating system of risk mitigation.

Compound Identification and Physicochemical Profile

This compound is a halogenated aromatic nitrile, a class of compounds often utilized as building blocks in organic synthesis, particularly in the development of pharmaceutical intermediates.[1] Its reactivity is largely defined by the electron-withdrawing nature of the chloro, bromo, and nitrile functional groups.[1] Understanding its fundamental properties is the first step in a robust risk assessment.

| Property | Value | Source |

| CAS Number | 1057216-52-0 | [2] |

| Molecular Formula | C₈H₅BrClN | [3] |

| Molecular Weight | 230.49 g/mol | [1][2] |

| IUPAC Name | (5-bromo-2-chlorophenyl)acetonitrile | |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature | [2] |

Comprehensive Hazard Analysis and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous. The primary risks are associated with acute toxicity and irritation.[4]

GHS Label Elements

Hazard and Precautionary Statements

The specific hazards (H-statements) and precautionary measures (P-statements) provide a clear framework for risk management.

| Type | Code | Statement | Source |

| Hazard | H302 | Harmful if swallowed. | [2] |

| Hazard | H312 | Harmful in contact with skin. | [4] |

| Hazard | H315 | Causes skin irritation. | [4][5] |

| Hazard | H319 | Causes serious eye irritation. | [4][5] |

| Hazard | H332 | Harmful if inhaled. | [4] |

| Hazard | H335 | May cause respiratory irritation. | [4][5] |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][5] |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5] |

| Precaution | P405 | Store locked up. | [4] |

| Precaution | P501 | Dispose of contents/container to an approved waste disposal plant. | [4] |

Toxicological Profile and Exposure Pathways

The toxicity of this compound is significant across multiple exposure routes. The nitrile group (-CN) is a key structural alert, as related compounds can sometimes release cyanide under specific metabolic or environmental conditions.

| Exposure Route | Acute Effects | Pathophysiological Rationale |

| Inhalation | Harmful; may cause respiratory tract irritation.[4][5] Symptoms include coughing, shortness of breath, and burning sensation in the upper respiratory tract.[6] | The fine solid particles can be easily inhaled, causing mechanical and chemical irritation to the mucosal linings of the nose, throat, and lungs. |

| Skin Contact | Harmful; causes skin irritation.[4] May result in inflammation, itching, scaling, reddening, or blistering.[4] | The compound's lipophilicity may facilitate absorption through the epidermis, leading to local irritation and potential systemic toxicity. |

| Eye Contact | Causes serious eye irritation.[4][5] Symptoms include redness, pain, and potential for severe eye damage.[4] | Direct contact with the solid or dust can cause significant mechanical and chemical irritation to the cornea and conjunctiva. |

| Ingestion | Harmful if swallowed.[2] May lead to nausea, vomiting, and headache.[6] | The compound can be absorbed through the gastrointestinal tract, leading to systemic toxic effects. |

Carcinogenicity: This compound is not listed as a carcinogen by IARC, NTP, or OSHA.[4][5]

Risk Assessment and Safe Handling Protocols

A proactive approach to safety, grounded in a thorough risk assessment, is paramount. The causality behind each safety measure is to prevent exposure via the pathways identified above.

Risk Assessment Workflow

A systematic risk assessment should be performed before any new procedure involving this compound is initiated.

Caption: A standard workflow for chemical risk assessment.

Protocol: Safe Handling of this compound